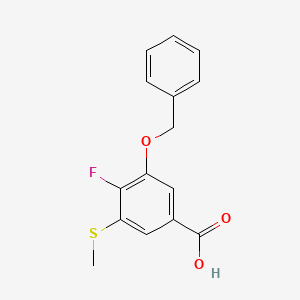

3-(Benzyloxy)-4-fluoro-5-(methylthio)benzoic acid

Description

Properties

Molecular Formula |

C15H13FO3S |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

4-fluoro-3-methylsulfanyl-5-phenylmethoxybenzoic acid |

InChI |

InChI=1S/C15H13FO3S/c1-20-13-8-11(15(17)18)7-12(14(13)16)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) |

InChI Key |

ZIKVPNWLRCBIIR-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=CC(=C1F)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 3-(Benzyloxy)-4-fluoro-5-(methylthio)benzoic acid generally involves multi-step synthetic routes starting from readily available aromatic precursors. The key transformations include:

- Introduction of the benzyloxy group via nucleophilic substitution or etherification.

- Electrophilic fluorination or use of fluorinated aromatic precursors.

- Incorporation of the methylthio group through nucleophilic substitution or thiolation reactions.

- Final formation of the benzoic acid moiety, often by hydrolysis or oxidation of ester intermediates.

Reaction conditions such as temperature, solvent choice, base, and reaction time are critical for optimizing yields and purity.

Typical Reagents and Conditions

- Bases: Potassium carbonate (K2CO3) is commonly employed to deprotonate phenolic hydroxyl groups and facilitate nucleophilic substitution reactions.

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) are preferred for their ability to dissolve both organic and inorganic reagents and stabilize reaction intermediates.

- Alkylating agents: Benzyl bromide is often used to introduce the benzyloxy group via nucleophilic substitution.

- Temperature: Reactions are typically performed between 10°C and 80°C depending on the step and reagents.

- Atmosphere: Inert atmospheres (e.g., nitrogen) are sometimes employed to prevent oxidation or side reactions.

Detailed Preparation Procedure

Stepwise Synthesis Outline

Representative Experimental Procedure

- To a stirred solution of 3-hydroxy-4-fluoro-5-(methylthio)benzoic acid (1.0 equivalent) in dry DMF, potassium carbonate (3.5 equivalents) is added at 10-25°C.

- Benzyl bromide (3.2 equivalents) is added dropwise while maintaining the temperature between 20-45°C.

- The reaction mixture is aged at 60°C for 4-15 hours under nitrogen atmosphere.

- After completion, the mixture is cooled, diluted with water, and the precipitated product is filtered, washed, and dried under vacuum.

- The crude product is purified by recrystallization or column chromatography to yield this compound as an off-white solid with yields ranging from 85% to 95% and purity above 99%.

Industrial and Scale-Up Considerations

- Industrial synthesis often employs continuous flow reactors to improve reaction efficiency and scalability.

- Automated systems and catalysts may be used to maintain consistent quality.

- Reaction parameters such as pressure (0.5 to 5 bar) and temperature (0 to 40°C) are optimized for large-scale production.

- Common solvents include tetrahydrofuran (THF), dichloromethane, and alcohol-water mixtures.

- Bases such as sodium or potassium carbonate, triethylamine, and cyclic amines (e.g., N-methylmorpholine) are used depending on the process requirements.

Reaction Mechanisms and Chemical Behavior

- The benzyloxy group is introduced via nucleophilic aromatic substitution where the phenolic oxygen attacks benzyl bromide.

- The fluorine atom is typically introduced by electrophilic fluorination or by using fluorinated starting materials.

- The methylthio group is installed through nucleophilic substitution with methylthiol or methylthiolate anions.

- Oxidation and reduction reactions can further modify the compound, for example, oxidation of benzylic positions to carboxylic acids using potassium permanganate under acidic conditions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Base | Potassium carbonate (K2CO3) | 3.0-3.5 equivalents |

| Solvent | N,N-dimethylformamide (DMF) | Polar aprotic solvent preferred |

| Alkylating agent | Benzyl bromide | 3.0-3.2 equivalents |

| Temperature | 10°C to 80°C | Step-dependent; 60°C common for substitution |

| Reaction time | 4 to 15 hours | Monitored by TLC or HPLC |

| Atmosphere | Nitrogen (inert) | To prevent oxidation |

| Yield | 85-95% | High purity (>99%) achievable |

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group undergoes selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Key Notes |

|---|---|---|---|

| Sulfoxide formation | H<sub>2</sub>O<sub>2</sub> (30%), RT, 6 hrs | 3-(Benzyloxy)-4-fluoro-5-(methylsulfinyl)benzoic acid | Partial oxidation; stereoselectivity observed |

| Sulfone formation | Oxone® (KHSO<sub>5</sub>), H<sub>2</sub>O/CH<sub>3</sub>CN, 0°C → RT | 3-(Benzyloxy)-4-fluoro-5-(methylsulfonyl)benzoic acid | Complete oxidation in 12 hrs; pH-sensitive |

Mechanistic Insight : The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent sulfur, facilitating nucleophilic oxidation. The reaction proceeds via a two-electron transfer pathway, forming sulfoxide intermediates before full conversion to sulfones.

Deprotection of Benzyloxy Group

The benzyl ether protecting group is cleaved under catalytic hydrogenation:

| Conditions | Catalyst | Solvent | Product |

|---|---|---|---|

| H<sub>2</sub> (1 atm), 25°C | Pd/C (10 wt%) | EtOH/H<sub>2</sub>O (9:1) | 3-Hydroxy-4-fluoro-5-(methylthio)benzoic acid |

Yield : >90% (reported for analogs). Side reactions (e.g., desulfurization) are suppressed by avoiding elevated temperatures.

Esterification and Amidation

The carboxylic acid participates in standard derivatization reactions:

Note : The fluorine atom’s inductive effect enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring (due to -F and -COOH) undergoes SNAr at specific positions:

| Nucleophile | Conditions | Product |

|---|---|---|

| NH<sub>3</sub> (aq.) | 120°C, sealed tube, 24 hrs | 3-(Benzyloxy)-4-amino-5-(methylthio)benzoic acid |

| KSCN | DMSO, 100°C, 12 hrs | 3-(Benzyloxy)-4-thiocyano-5-(methylthio)benzoic acid |

Regioselectivity : Fluorine at C-4 is the primary leaving group due to its strong electron-withdrawing nature and the ring’s activation by the -COOH group .

Thermal Decomposition

Controlled pyrolysis studies reveal stability thresholds:

| Temperature | Environment | Major Products |

|---|---|---|

| >200°C | N<sub>2</sub> atmosphere | CO<sub>2</sub>, H<sub>2</sub>S, fluorobenzene derivatives |

| 150°C | Air | Sulfur oxides, benzoic acid analogs |

Biological Interactions (In Silico)

Though not a direct reaction, computational studies predict:

-

Enzyme inhibition : Binding to cyclooxygenase-2 (COX-2) via hydrogen bonding with -COOH and hydrophobic interactions with -SMe .

-

Metabolic pathways : Predicted oxidation to sulfones by CYP450 enzymes, followed by glucuronidation .

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry (e.g., prodrug design) and materials science (e.g., liquid crystals). Experimental validation of computational predictions remains an active research area .

Scientific Research Applications

3-(Benzyloxy)-4-fluoro-5-(methylthio)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor in biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-fluoro-5-(methylthio)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The table below compares 3-(Benzyloxy)-4-fluoro-5-(methylthio)benzoic acid with analogous benzoic acid derivatives, emphasizing substituent positions and functional group impacts:

Key Observations:

- Electron Effects: The fluorine atom in the target compound increases acidity compared to non-halogenated analogs, but this effect is mitigated by the electron-donating benzyloxy and methylthio groups. In contrast, 3-(methylthio)-4-nitrobenzoic acid exhibits stronger acidity due to the nitro group’s electron-withdrawing nature .

- Lipophilicity: The benzyloxy and methylthio groups enhance lipophilicity, making the compound less water-soluble than analogs like 4-amino-2-fluoro-5-methoxybenzoic acid, which has polar amino and methoxy groups .

- Steric Hindrance : The bulky benzyloxy group at position 3 may reduce reactivity in coupling reactions compared to smaller substituents (e.g., methoxy).

Stability and Reactivity

- Discontinuation Factors: The discontinuation of this compound may relate to instability under basic conditions, where the methylthio group could oxidize to a sulfoxide or sulfone. Similar issues are noted for methylthio-containing compounds in storage .

- Comparative Stability : Fluorine’s strong C-F bond enhances stability against metabolic degradation compared to bromine or chlorine analogs like 4-bromo-3-methylbenzoic acid .

Biological Activity

3-(Benzyloxy)-4-fluoro-5-(methylthio)benzoic acid is a benzoic acid derivative with potential biological activities that warrant investigation. This compound features a unique combination of functional groups, including a benzyloxy group, a fluoro atom, and a methylthio group, which may influence its interaction with biological systems. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure is characterized by:

- A benzyloxy substituent that can enhance lipophilicity and potentially improve membrane permeability.

- A fluoro group that may alter the compound's reactivity and biological interactions.

- A methylthio group that can participate in various biochemical pathways.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, suggesting that this compound may also act as an enzyme inhibitor, potentially affecting metabolic pathways.

- Protein-Ligand Interactions : The presence of the benzyloxy group may facilitate binding to protein targets, influencing signaling pathways and cellular responses.

- Nucleophilic Aromatic Substitution : The fluoro substituent may allow for nucleophilic aromatic substitution reactions, which are critical in drug design and development.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit antitumor properties. For instance, studies have demonstrated that certain benzoic acid derivatives can inhibit microtubule assembly in cancer cells, leading to apoptosis. The activity of this compound against various cancer cell lines remains to be fully elucidated but is promising based on its structural analogs.

Antimicrobial Activity

There is a growing interest in the antimicrobial properties of benzoic acid derivatives. Compounds with methylthio groups have shown effective antibacterial and antifungal activities against various strains. Preliminary studies suggest that this compound may exhibit similar properties.

Case Studies

- In Vitro Studies : Research conducted on structurally related compounds has shown significant cytotoxic effects against breast cancer MDA-MB-231 cells at concentrations as low as 1 μM, enhancing caspase-3 activity and inducing morphological changes indicative of apoptosis .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis of related compounds revealed that the introduction of electron-withdrawing groups like fluorine significantly enhances biological activity. The specific positioning of these groups is crucial for maximizing efficacy .

Research Findings Summary

Q & A

Q. Methodological Example :

- Step 1 : Protect the carboxylic acid as a methyl ester to avoid interference.

- Step 2 : Introduce benzyloxy at position 3 using benzyl bromide and NaH in THF .

- Step 3 : Fluorinate position 4 via electrophilic fluorination (e.g., Selectfluor®).

- Step 4 : Install methylthio at position 5 via SN2 displacement of a bromine atom with NaSCH₃.

- Step 5 : Hydrolyze the ester to regenerate the carboxylic acid.

Advanced: How do electronic effects of substituents (fluoro, benzyloxy, methylthio) influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing fluoro group at position 4 activates the aromatic ring toward nucleophilic substitution but deactivates it toward electrophilic reactions. The benzyloxy group at position 3 is electron-donating via resonance, potentially directing electrophiles to the para position. The methylthio group at position 5 is weakly electron-donating and can act as a directing group in metal-catalyzed couplings. Contradictions arise in predicting regioselectivity: computational modeling (DFT) or experimental screening (e.g., Suzuki-Miyaura coupling with varying catalysts) is recommended to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.